molecular formula C8H5F3N2O B1409607 2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetonitrile CAS No. 1227580-96-2

2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetonitrile

Cat. No.: B1409607
CAS No.: 1227580-96-2
M. Wt: 202.13 g/mol
InChI Key: PPKGDYICWMPXGY-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetonitrile is a heterocyclic compound that features a pyridine ring substituted with a hydroxy group, a trifluoromethyl group, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetonitrile typically involves the introduction of the trifluoromethyl group and the acetonitrile group onto a pyridine ring. One common method includes the reaction of 2-hydroxy-5-(trifluoromethyl)pyridine with acetonitrile in the presence of a suitable catalyst and under controlled conditions. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-(trifluoromethyl)pyridine: Lacks the acetonitrile group but shares similar chemical properties.

    2-Hydroxy-3-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at a different position.

    5-(Trifluoromethyl)-2-pyridone: Contains a carbonyl group instead of a hydroxy group.

Uniqueness

2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetonitrile is unique due to the presence of both the trifluoromethyl and acetonitrile groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

2-Hydroxy-5-(trifluoromethyl)pyridine-3-acetonitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a hydroxy group and a trifluoromethyl group, which may enhance its pharmacological properties. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C8H6F3N1O1\text{C}_8\text{H}_6\text{F}_3\text{N}_1\text{O}_1

This compound features a pyridine ring substituted with a hydroxy group at position 2 and a trifluoromethyl group at position 5, along with an acetonitrile side chain at position 3. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability and activity against various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The hydroxy group can form hydrogen bonds with proteins, while the trifluoromethyl moiety may increase the compound's affinity for lipid membranes and its overall stability in biological environments. This dual interaction can modulate enzyme activities, receptor binding, and other critical biochemical pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyridine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. Pyridine derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in inflammatory processes. In vitro studies have demonstrated that such compounds can reduce the production of pro-inflammatory mediators, suggesting their utility in treating inflammatory diseases .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Similar pyridine compounds have shown efficacy against a range of bacterial and fungal pathogens, making them candidates for developing new antimicrobial agents . The presence of functional groups like hydroxy and trifluoromethyl can enhance the interaction with microbial targets, improving their effectiveness.

Case Studies

Several studies have investigated the biological activity of pyridine derivatives, including this compound:

  • Anticancer Study : A study demonstrated that a series of trifluoromethyl-pyridine derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. The derivatives were found to induce apoptosis through caspase activation pathways .
  • Anti-inflammatory Research : Another research article highlighted that certain pyridine derivatives significantly inhibited COX-2 activity in vitro, with ED50 values comparable to established anti-inflammatory drugs like indomethacin .
  • Antimicrobial Evaluation : A comprehensive review indicated that pyridine compounds showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The incorporation of hydroxyl groups was linked to enhanced antibacterial effects .

Data Summary Table

Biological Activity Mechanism Reference
AnticancerInduces apoptosis via caspase pathways
Anti-inflammatoryInhibits COX-2 enzyme
AntimicrobialDisrupts microbial cell function

Properties

IUPAC Name

2-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)6-3-5(1-2-12)7(14)13-4-6/h3-4H,1H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKGDYICWMPXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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